molecular formula C10H6ClF3N2 B1452070 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline CAS No. 1160994-15-9

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Cat. No.: B1452070
CAS No.: 1160994-15-9
M. Wt: 246.61 g/mol
InChI Key: DZWRZIJRHGZOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Classification

This compound belongs to the quinazoline class of heterocyclic compounds. Quinazolines are characterized by a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This arrangement results in a planar molecule also known as 1,3-diazanaphthalene, indicating the replacement of carbon atoms at positions 1 and 3 of naphthalene with nitrogen atoms.

The compound this compound has the molecular formula C₁₀H₆ClF₃N₂ and a molecular weight of 246.62 g/mol. Its structure is defined by three key substituents on the quinazoline core:

  • A chlorine atom at position 4 of the pyrimidine ring
  • A methyl group at position 6 of the benzene ring
  • A trifluoromethyl group at position 7 of the benzene ring

The compound is registered with CAS number 1160994-15-9 and has a monoisotopic mass of 246.017161. Its structural features can be represented by the SMILES notation: FC(C1=CC2=NC=NC(Cl)=C2C=C1C)(F)F.

The following table summarizes the key physical and chemical properties of this compound:

Property Value
Molecular Formula C₁₀H₆ClF₃N₂
Molecular Weight 246.62 g/mol
Monoisotopic Mass 246.017161
CAS Number 1160994-15-9
Physical State Solid
MDL Number MFCD12404977

The structure of this compound is particularly noteworthy due to the presence of the trifluoromethyl group, which significantly influences its physicochemical properties. Trifluoromethyl substituents are known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic compounds, making them valuable in drug design.

Historical Context and Research Significance

The history of quinazoline compounds dates back to the late 19th century. The naming of quinazoline was proposed in 1887 by Widdege, who observed that it was isomeric with compounds cinnoline and quinoxaline. The synthesis of the parent quinazoline was first reported by August Bischler and Lang in 1895 through the decarboxylation of quinazoline-2-carboxylic acid. Later, in 1903, Siegmund Gabriel reported another synthesis method starting from o-nitrobenzylamine.

The development of quinazoline chemistry has progressed significantly since these early discoveries. Research on quinazoline derivatives has intensified due to their diverse biological activities. Over 200 biologically active quinazoline and quinoline alkaloids have been identified, underscoring the importance of this structural class in natural product chemistry and medicinal research.

The introduction of the trifluoromethyl group into heterocyclic compounds represents a significant advancement in medicinal chemistry. Since 2019, there has been a surge in research focused on the preparation of trifluoromethyl-containing heterocyclics via trifluoromethyl building block strategies. This approach has proven to be a powerful method for constructing compounds with enhanced pharmacological properties.

The specific compound this compound has gained research significance primarily due to its potential applications in pharmaceutical development. The chloro group at position 4 makes it particularly valuable as a reactive intermediate for further functionalization through nucleophilic substitution reactions, similar to other 4-chloroquinazoline derivatives.

Research on the synthesis of related compounds, such as 4-chloro-7-fluoro-6-nitro quinazoline, highlights the ongoing interest in developing efficient synthetic routes for functionalized quinazolines. These methods typically involve multi-step processes, including the formation of intermediate hydroxy quinazolines followed by chlorination using reagents such as sulfur oxychloride.

Key Applications in Medicinal Chemistry and Materials Science

This compound and related compounds have found significant applications in various fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, quinazoline derivatives serve as crucial intermediates in the synthesis of numerous pharmaceuticals. The quinazoline core has emerged as a favorable scaffold for the development of novel epidermal growth factor receptor (EGFR) inhibitors due to its increased affinity for the active site of EGFR. This property makes quinazoline-based compounds valuable in cancer research and therapy development.

Structure-activity relationship studies of quinazoline derivatives have revealed that positions 2, 6, and 8 of the ring system are significant for different pharmacological activities. The substitution pattern in this compound, particularly the trifluoromethyl group at position 7, contributes to its potential biological activities. Trifluoromethyl-containing heterocyclic compounds have demonstrated enhanced lipophilicity, metabolic stability, and pharmacokinetic properties compared to their non-fluorinated counterparts.

The following table outlines potential biological activities associated with quinazoline derivatives similar to this compound:

Biological Activity Mechanism Related Research Findings
Anti-cancer EGFR inhibition Quinazoline derivatives inhibit EGFR, a key player in cancer cell proliferation
Anti-infective Various mechanisms Quinazoline compounds have shown activity against pathogens
Enzyme inhibition Kinase inhibition Compounds with trifluoromethyl substituents have demonstrated enhanced binding to enzyme targets
Anti-inflammatory Multiple pathways Quinazoline derivatives have shown anti-inflammatory properties

In particular, derivatives of 4-chloroquinazolines have been explored for their potential as:

  • Anti-cancer agents through the inhibition of receptor tyrosine kinases (RTKs) involved in cancer progression, especially the epidermal growth factor receptor (EGFR)
  • Anti-infective agents acting against various pathogens
  • Building blocks for more complex pharmaceutical compounds

In materials science, although specific applications of this compound are not extensively documented, trifluoromethyl-containing heterocyclic compounds have played increasingly significant roles in the development of functional materials. The unique electronic properties conferred by the trifluoromethyl group can influence characteristics such as electron transport, optical properties, and thermal stability.

Research on quinazoline derivatives has also extended to agricultural applications. These compounds have been utilized in the development of herbicides and fungicides, where the trifluoromethyl group enhances biological activity against a broad spectrum of agricultural pests.

The synthetic utility of this compound lies in its reactive chloro group at position 4, which can undergo nucleophilic substitution reactions to create more complex structures. This reactivity pattern enables the compound to serve as a versatile intermediate in the synthesis of libraries of bioactive molecules for drug discovery efforts.

Properties

IUPAC Name

4-chloro-6-methyl-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-2-6-8(15-4-16-9(6)11)3-7(5)10(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRZIJRHGZOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting Material: 2-amino-4-methyl-5-(trifluoromethyl)benzoic acid (or an appropriately substituted anthranilic acid derivative).
  • Cyclization Agent: Formamidine acetate or formamide derivatives.
  • Solvent: Ethylene glycol monomethyl ether (EGME) or similar high-boiling polar solvents.
  • Conditions: Reflux under mechanical stirring to promote ring closure to form 7-(trifluoromethyl)-6-methyl-4-hydroxyquinazoline intermediate.

This step mirrors the synthesis of 7-fluoro-4-hydroxyquinazoline derivatives reported in patent CN102702115A, adapted for the trifluoromethyl and methyl substituents.

Conversion to 4-Chloroquinazoline

  • Reagent: Thionyl chloride (sulfur oxychloride) is used to convert the 4-hydroxy group to a 4-chloro substituent.
  • Procedure: The 4-hydroxyquinazoline intermediate is treated with excess thionyl chloride under reflux conditions until the reaction completes, monitored by disappearance of the hydroxy intermediate.
  • Workup: Removal of excess thionyl chloride by evaporation, followed by washing with solvents such as ethyl acetate and sherwood oil mixtures to purify the product.

This chlorination step is a standard method for introducing the 4-chloro substituent in quinazoline chemistry.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Product Notes
1 Cyclization 2-amino-4-methyl-5-(trifluoromethyl)benzoic acid + formamidine acetate, EGME, reflux 7-(trifluoromethyl)-6-methyl-4-hydroxyquinazoline intermediate Ring closure forming quinazoline core
2 Chlorination Thionyl chloride (SOCl2), reflux This compound Conversion of 4-hydroxy to 4-chloro group
3 Purification Solvent washes (ethyl acetate, sherwood oil) Pure this compound Removal of impurities and residual reagents

Research Findings and Optimization Notes

  • Yield Improvement: The use of ethylene glycol monomethyl ether as solvent during cyclization improves yield and purity by providing a suitable medium for ring closure and minimizing side reactions.
  • Isomer Removal: For related quinazoline nitration steps, repeated washing with methanol is effective in removing isomeric impurities, enhancing product purity.
  • Reaction Monitoring: TLC and NMR are standard techniques for monitoring reaction progress and confirming substitution patterns.
  • Chlorination Efficiency: Controlled addition of thionyl chloride and reflux time optimization are critical to avoid over-chlorination or decomposition.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C4

The 4-chloro group is highly reactive due to the electron-withdrawing effects of the trifluoromethyl (-CF3_3) and methyl (-CH3_3) groups, which activate the quinazoline ring for SNAr reactions.

Nucleophile Conditions Product Yield Key References
Primary amines (e.g., aniline, piperidine)K2_2CO3_3/DMSO, 80–135°C4-Amino-6-methyl-7-(trifluoromethyl)quinazoline60–85%
Secondary amines (e.g., morpholine)Cs2_2CO3_3/DMF, 100°C4-(Morpholin-4-yl)-6-methyl-7-(trifluoromethyl)quinazoline70–90%
Alkoxides (e.g., NaOMe)Reflux in methanol4-Methoxy-6-methyl-7-(trifluoromethyl)quinazoline50–65%

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the chloride leaving group.

  • Electron-withdrawing groups at C6 and C7 enhance the electrophilicity of C4, accelerating substitution .

Cross-Coupling Reactions

The 4-chloro group can participate in palladium-catalyzed couplings to form C–C or C–N bonds.

Reaction Type Catalyst/Base Coupling Partner Product Yield References
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3Arylboronic acids4-Aryl-6-methyl-7-(trifluoromethyl)quinazoline55–75%
Buchwald-HartwigPd2_2(dba)3_3, XPhosAryl amines4-Arylamino derivatives60–80%

Key Observations :

  • The trifluoromethyl group stabilizes the transition state by polarizing the quinazoline ring, improving coupling efficiency .

  • Steric hindrance from the methyl group at C6 may limit coupling with bulky partners.

Reductive Dechlorination

Under hydrogenation conditions, the 4-chloro group can be replaced by hydrogen:

Conditions Catalyst Product Yield References
H2_2 (1 atm), Pd/CEtOH, 25°C6-Methyl-7-(trifluoromethyl)quinazoline85–95%

Functionalization of the Trifluoromethyl Group

The -CF3_3 group is typically inert under standard conditions but can undergo radical-mediated transformations:

Reaction Conditions Product Yield References
Photoredox C–H trifluoromethylationRu(bpy)3_3Cl2_2, blue LEDDerivatives with extended CF3_3-containing side chains30–50%

Comparative Reactivity of Analogous Compounds

The reactivity of 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline is benchmarked against related quinazolines:

Compound C4 Substituent Reactivity (SNAr Rate) Key Difference
4-Chloro-6,7-dimethoxyquinazoline ClModerateMethoxy groups reduce ring electrophilicity
4-Chloro-7-fluoro-6-nitroquinazoline ClHighNitro group enhances activation
4-Chloro-7-(trifluoromethyl)quinazolineClVery highNo methyl group at C6 reduces steric hindrance

Experimental Protocols

Example Procedure for Amination :

  • Combine this compound (1.0 mmol), piperidine (2.5 mmol), and Cs2_2CO3_3 (3.0 mmol) in DMSO (5 mL).

  • Heat at 100°C for 12 hours under argon.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including 4-chloro-6-methyl-7-(trifluoromethyl)quinazoline, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

Cancer Cell LineIC50 (µM)Notes
Huh7-D127Hepatocellular carcinoma
MCF-710Breast cancer
PC-38Prostate cancer

The compound's mechanism of action appears to involve the inhibition of key cellular pathways that promote cancer cell proliferation, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. It has shown moderate activity against several bacterial strains, which is crucial given the rising issue of antibiotic resistance.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1075
Escherichia coli1565
Candida albicans1180

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Antiviral Activity

Emerging research has highlighted the antiviral potential of this compound against viruses such as dengue and chikungunya. The compound demonstrated significant inhibitory effects on viral replication.

VirusEffective Concentration (µM)Observations
Dengue Virus<1High inhibition of viral replication
Chikungunya Virus<1Significant reduction in viral load

The antiviral mechanism may involve the inhibition of viral enzymes essential for replication, indicating its potential in antiviral drug development .

Anticancer Efficacy Study

A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of various quinazoline derivatives, including this compound. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, which is vital for reducing side effects in therapeutic applications.

Antibacterial Comparison Study

In a comparative analysis of antibacterial activity against clinical isolates, this compound was found to be effective against resistant strains of Staphylococcus aureus. This finding underscores its potential as a candidate for treating infections caused by antibiotic-resistant bacteria.

Antiviral Mechanism Exploration

Research into the antiviral properties revealed that the compound inhibits key viral enzymes necessary for replication. This suggests that further exploration could lead to the development of novel antiviral therapies targeting specific viral infections.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline with structurally related analogs:

Substituent Analysis and Structural Features

Compound Name Substituents (Positions) Key Structural Features Reference
This compound Cl (4), CH₃ (6), CF₃ (7) High lipophilicity (CF₃), steric bulk (CH₃), and electron-withdrawing Cl enhance stability and target binding.
4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) Cl (4), CF₃ (7) Lacks the 6-methyl group, reducing steric hindrance and potentially increasing reactivity at position 6.
4-Chloro-7-fluoro-6-nitroquinazoline Cl (4), F (7), NO₂ (6) Nitro group at position 6 introduces strong electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution.
4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline Cl (4), OCH₃ (7), morpholinylpropoxy (6) Methoxy and piperazine groups improve solubility and pharmacokinetics, suited for kinase inhibitors.
4-Chloro-8-fluoro-7-methoxyquinazoline Cl (4), F (8), OCH₃ (7) Fluorine at position 8 and methoxy at 7 alter electronic distribution, affecting binding affinity.

Physicochemical Properties

  • Melting Points : Methyl and trifluoromethyl groups increase melting points due to enhanced hydrophobicity and crystal packing. For example, compounds with nitro or methoxy groups (e.g., 4-Chloro-7-fluoro-6-nitroquinazoline) exhibit lower melting points (170–215°C) compared to bulkier analogs .
  • Solubility : The trifluoromethyl group in the target compound reduces aqueous solubility but improves membrane permeability, whereas morpholinylpropoxy or piperazine substituents (e.g., CAS 264208-55-1) enhance solubility .

Key Research Findings

Electrophilic Reactivity : The 4-chloro group in the target compound is highly reactive in nucleophilic aromatic substitution (SNAr), enabling facile derivatization at position 4, similar to 4-chloro-7-fluoro-6-nitroquinazoline .

Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, as seen in related compounds like 7-trifluoromethyl-6-nitroquinazolines .

Structure-Activity Relationships (SAR): Methyl at position 6 improves steric complementarity in target binding compared to nitro or amino groups, as demonstrated in kinase inhibitor analogs .

Biological Activity

4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline is a quinazoline derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Quinazolines are known for their potential as therapeutic agents, and this specific compound exhibits promising properties that warrant detailed exploration.

  • Molecular Formula : C9H4ClF3N2
  • Molecular Weight : 232.59 g/mol
  • CAS Number : 1160994-15-9

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action :
    • The compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways. In vitro studies demonstrated that it inhibits EGFR with an IC50 value of approximately 0.096 μM, highlighting its potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Case Studies :
    • A study involving the synthesis of novel quinazoline derivatives indicated that modifications at the 6 and 7 positions enhance anticancer activity, suggesting that structural optimization can lead to more effective compounds .
CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-70.096EGFR Inhibition
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineMCF-72.09EGFR Inhibition
3-bromo substituted quinazolinesVariousPotentTyrosine Kinase Inhibition

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antibiotic therapies.

  • Mechanism :
    • The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Other Biological Activities

Quinazoline derivatives have also been investigated for their anti-inflammatory and antifungal properties. Research has shown that certain modifications can enhance these activities, indicating a broad spectrum of potential therapeutic applications.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, emphasizing the importance of substituents at specific positions on the quinazoline ring.

  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins, confirming the efficacy of these compounds as potential inhibitors of various kinases involved in cancer progression .
  • Pharmacokinetics :
    • Investigations into the pharmacokinetic profiles of these compounds suggest that while some derivatives demonstrate high potency, they may exhibit low bioavailability due to poor solubility in aqueous environments .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline and its derivatives?

The synthesis of quinazoline derivatives often employs palladium- and copper-catalyzed cross-coupling reactions. For example, Sonogashira coupling using PdCl₂(PPh₃)₂ and CuI in THF with Cs₂CO₃ as a base enables the introduction of alkynyl groups at the 6-position of the quinazoline core . Substituted quinazolines are typically synthesized via multi-step protocols starting from nitrobenzoate esters or chlorinated precursors, followed by cyclization and functionalization . Methoxy and chloro substituents are introduced during intermediate stages to modulate reactivity .

Q. How are spectroscopic methods employed to confirm the structure of this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments. For example, methoxy groups resonate at δ ~3.9 ppm, while trifluoromethyl groups appear as singlets in ¹⁹F NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches at ~750 cm⁻¹, C-F stretches at ~1100 cm⁻¹) .
  • Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .

Q. What structural features influence its reactivity in medicinal chemistry applications?

  • Chloro and Trifluoromethyl Groups : Enhance electrophilicity at the 4-position, facilitating nucleophilic substitution reactions with amines or thiols .
  • Methoxy Groups : Improve solubility and modulate electronic effects for targeted bioactivity .
  • Heterocyclic Core : The quinazoline scaffold provides a planar structure for π-π interactions in enzyme binding pockets .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize acidic or basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Q. How can researchers efficiently retrieve relevant literature for this compound?

  • Use Google Scholar with keywords like "this compound synthesis" and filter results by "Review Articles" for foundational knowledge .

    不可错过!高效查找文献综述技巧!
    01:55
  • CAS Number Search : Narrow results to studies reporting physicochemical or pharmacological data .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses of quinazoline derivatives?

  • Catalyst Optimization : Replace PdCl₂(PPh₃)₂ with Pd(OAc)₂ for improved stability in polar solvents .
  • Stepwise Purification : Use flash chromatography after each step to isolate intermediates, minimizing side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h) .

Q. How do researchers analyze discrepancies in reported physicochemical properties?

  • HPLC-PDA : Compare retention times and UV spectra to identify impurities affecting melting points or solubility .
  • X-ray Crystallography : Resolves ambiguities in substituent positioning caused by NMR signal overlap .

Q. What computational methods predict the structure-activity relationship (SAR) of quinazoline inhibitors?

  • Molecular Docking (AutoDock Vina) : Models interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
  • QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., -CF₃) with inhibitory potency .

Q. How are isotopic labeling techniques applied in pharmacokinetic studies?

  • ¹⁸F Radiolabeling : Introduces fluorine-18 at the 7-position via nucleophilic aromatic substitution for PET imaging .
  • Stable Isotope Tracing (²H/¹³C) : Tracks metabolic pathways in vitro using LC-MS .

Q. What methodologies resolve contradictory bioactivity data across experimental models?

  • Dose-Response Curves : Compare IC₅₀ values in cell-based vs. enzyme assays to identify off-target effects .
  • Proteomic Profiling : Identifies protein targets in different cell lines (e.g., EGFR vs. HER2 selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline
Reactant of Route 2
4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.